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Compound of Interest

1H-Pyrazolo[3,4-B]pyridin-5-amine
Compound Name:

hydrochloride
CAS No.: 1431970-26-1
Cat. No.: B6591614

Get Quote

Executive Summary: The Privileged Scaffold

In the realm of medicinal chemistry, pyrazolopyridines represent a "privileged scaffold"—a
molecular framework capable of providing ligands for diverse biological targets. Structurally,
they are bioisosteres of purines (adenine and guanine), allowing them to mimic ATP. This
structural mimicry is the cornerstone of their potency, enabling them to competitively inhibit
ATP-dependent enzymes such as kinases and topoisomerases.

This guide analyzes the three primary isomers dominating current drug discovery:

¢ Pyrazolo[3,4-b]pyridine: The most extensively studied isomer, prominent in oncology
(CDK/tubulin inhibition) and neurology (amyloid imaging).

¢ Pyrazolo[1,5-a]pyridine: A key scaffold for PI3K and kinase inhibition.
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» Pyrazolo[4,3-c]pyridine: Known for anxiolytic activity via benzodiazepine receptor modulation
and carbonic anhydrase inhibition.

Chemical Architecture & Isomerism

The biological activity of pyrazolopyridines is strictly dictated by the fusion pattern of the
pyrazole and pyridine rings.

Visualization: Scaffold Classification

The following diagram illustrates the core isomeric relationships and their primary therapeutic
associations.
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Figure 1: Classification of pyrazolopyridine isomers and their primary therapeutic targets.

Therapeutic Landscapes: Mechanisms & Data
Oncology: Dual Targeting of Kinases and Cytoskeleton

The pyrazolo[3,4-b]pyridine scaffold has emerged as a potent anticancer agent.[1] Recent
studies (2023-2025) highlight a dual mechanism of action:

¢ Kinase Inhibition (CDK2/CDK?9): The scaffold occupies the ATP-binding pocket of Cyclin-
Dependent Kinases (CDKs), arresting the cell cycle at the G2/M phase.
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e Tubulin Polymerization Inhibition: Derivatives binding to the colchicine site of tubulin disrupt
microtubule formation, leading to apoptosis.[2]

Key Data Summary:

Compound . Potency .
Target Cell Line Mechanism
Class (IC50/GI150)
4-Aryl-
HelLa Cell cycle

pyrazolo[3,4- CDK2 /| CDK9 . 2.59 yM

. (Cervical) arrest (G2/M)
b]pyridine
Pyrazolo[3,4- ] Colchicine site

- Tubulin MDA-MB-231 3.30 pM o

b]pyridin-6-one binding

| 3-Hydroxyphenyl derivatives | Topoisomerase lla | K562 (Leukemia) | 0.72 uM | DNA
relaxation inhibition |

Neurology: Alzheimer's and Anxiety

e Amyloid Probes: Pyrazolo[3,4-b]pyridines substituted with dimethylamino-phenyl groups
exhibit large Stokes shifts and selectively bind to

-amyloid plaques, serving as fluorescent probes for Alzheimer's diagnosis.

» Anxiolytics:Pyrazolo[4,3-c]pyridines have demonstrated high affinity for central
benzodiazepine receptors.[3] Unlike diazepam, some derivatives show anxiolytic effects with
reduced sedative side effects, suggesting a more targeted modulation of GABA-A receptors.

[3]

Infectious Disease: Antimicrobial & Antiviral[4]

e Carbonic Anhydrase (CA) Inhibition: Pyrazolo[4,3-c]pyridine sulfonamides inhibit bacterial CA
(beta and gamma classes) and human cytosolic isoforms (hCA I/ll), offering a pathway for
novel antibacterial agents that disrupt pH homeostasis in pathogens.

e PI3K
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Inhibition:Pyrazolo[1,5-a]pyridine derivatives (e.g., IHMT-PI3K-315) inhibit PI3K signaling,
which modulates immune responses and has implications for both cancer immunotherapy
and viral inflammation control.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is critical for optimizing potency. The following decision tree outlines
the optimization logic for the pyrazolo[3,4-b]pyridine scaffold.
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Figure 2: SAR optimization logic for maximizing anticancer potential in pyrazolo[3,4-b]pyridines.

Critical SAR Insights:

o Electronic Effects at C-4: The presence of an aryl ring at position 4 is essential. Para-
substituted electron-donating groups (e.g., -OH, -OMe) significantly enhance cytotoxicity
against HeLa and MCF-7 lines compared to unsubstituted or electron-withdrawing analogs.
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e Planarity: The fused system must remain planar to intercalate DNA or fit narrow kinase
pockets. Bulky substituents at N-1 can disrupt this planarity, reducing potency.

Experimental Protocols

Synthesis: One-Pot Cyclization of Pyrazolo[3,4-
b]pyridines

This protocol utilizes a Lewis acid-catalyzed cyclization, favored for its high yield and

operational simplicity.

Reaction Overview:

Reactants: 5-Amino-1-phenyl-pyrazole +

-Unsaturated Ketone (Chalcone derivative)[4]

Catalyst: Zirconium(lV) Chloride (

) or Copper(ll) Acetylacetonate

Solvent: DMF/Ethanol[4][5]

Mechanism: Michael addition followed by cyclodehydration.

Step-by-Step Procedure:

e Preparation: In a round-bottom flask, dissolve the

-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).

e Addition: Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in Ethanol (0.5 mL) to the
flask at 25°C.

o Catalysis: Degas the mixture with nitrogen for 5 minutes. Add

(0.15 mmol, 30 mol%) or

(0.5 equiv).
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o Reflux: Heat the mixture to 95°C with vigorous stirring for 16 hours.
e Work-up:

o Concentrate the mixture in vacuo to remove DMF.

o Resuspend the residue in Chloroform (

) and water.[4]

o Separate the organic phase and wash twice with water to remove catalyst residues.
o Dry over anhydrous
and evaporate solvent.

 Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Ethyl
Acetate/Hexane gradient).

Validation Check: Successful formation is confirmed by the appearance of a singlet peak for H-
5 (pyridine ring) at

8.4-8.5 ppm in
-NMR.

Bioassay: In Vitro Kinase Inhibition (CDK2)

To validate the biological activity, an enzymatic assay is required.[6]

» Reagents: Recombinant CDK2/CyclinE complex, Biotinylated peptide substrate (e.qg.,
Histone H1),

o Buffer: 20 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA.

e Protocol:
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[e]

Incubate the pyrazolopyridine derivative (serial dilutions: 0.1 nM to 10 puM) with the
enzyme complex in buffer for 15 minutes at room temperature.

[e]

Initiate reaction by adding ATP/substrate mix.

Incubate for 30 minutes at 30°C.

(¢]

[¢]

Terminate reaction with Phosphoric Acid (0.5%).

o Detection: Spot reaction mixture onto P81 phosphocellulose filters. Wash filters to remove
free ATP. Measure radioactivity via scintillation counting.

e Calculation: Plot % Inhibition vs. Log[Concentration] to determine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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